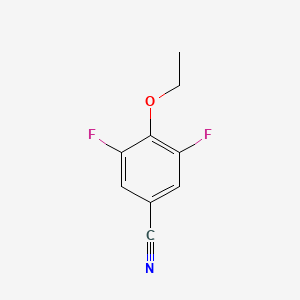

4-Ethoxy-3,5-difluorobenzonitrile

Beschreibung

Contextualization within Fluorinated Benzonitrile (B105546) and Aryl Ether Chemistry

The molecule can be understood by examining its two primary classifications: a fluorinated benzonitrile and an aryl ether.

Fluorinated Benzonitriles: This class of compounds features a benzene (B151609) ring substituted with one or more fluorine atoms and a nitrile (-CN) group. acs.org Aromatic nitriles are pivotal in the synthesis of agrochemicals, pharmaceuticals, and dyes. acs.org The inclusion of fluorine atoms can dramatically alter a molecule's properties, often enhancing metabolic stability and membrane permeation, which is highly desirable in drug discovery. acs.org The synthesis of fluorinated benzonitriles can be achieved through various methods, including the dehydration of ortho-arylated benzamides or the nucleophilic substitution of chlorine atoms with fluoride (B91410) ions in appropriately substituted chlorobenzonitriles. nih.govgoogle.com

Aryl Ether Chemistry: Aryl ethers are compounds where an ether linkage (-O-R) is directly attached to an aromatic ring. vedantu.com The ethoxy group (-OCH₂CH₃) in 4-Ethoxy-3,5-difluorobenzonitrile classifies it as such. Aryl ethers are prevalent in natural products and pharmaceuticals. A classic method for their synthesis is the Williamson ether synthesis, which involves reacting a phenoxide with an alkyl halide. vedantu.com

This compound is thus a hybrid molecule, possessing the distinct characteristics of both these important chemical families.

Unique Structural Features and their Chemical Implications in this compound

The specific arrangement of the functional groups on the benzene ring dictates the compound's reactivity and potential applications.

| Structural Feature | Chemical Implication |

| Nitrile Group (-CN) | A versatile functional group that can be converted into amines, aldehydes, or carboxylic acids. acs.orggoogle.com It is strongly electron-withdrawing, which influences the reactivity of the aromatic ring. |

| Fluorine Atoms (-F) | As the most electronegative element, fluorine's presence significantly impacts the electronic environment of the molecule. acs.org The two fluorine atoms, positioned ortho to the ethoxy group, enhance the potential for nucleophilic aromatic substitution. |

| Ethoxy Group (-O-CH₂CH₃) | An electron-donating group that modulates the electron-withdrawing effects of the nitrile and fluorine substituents. This "push-pull" electronic nature is a key feature influencing the molecule's overall properties. |

This table summarizes the key structural components of this compound and their associated chemical significance.

The interplay between the electron-donating ethoxy group and the electron-withdrawing fluorine and nitrile groups creates a unique electronic distribution on the aromatic ring. This makes the carbon atoms attached to the fluorine atoms susceptible to attack by nucleophiles, a common reaction pathway for creating more complex molecules. nsu.ruossila.com

Significance in Contemporary Organic Synthesis and Materials Science Research

The true value of this compound lies in its role as a sophisticated building block for creating new molecules and materials.

Organic Synthesis: As a multifunctional compound, it serves as a versatile intermediate. The nitrile group can be readily transformed; for example, it can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to different families of compounds. acs.orggoogle.com The synthesis of related structures, such as 4-amino-3,5-difluorobenzonitrile (B171853) from 4-bromo-2,6-difluoroaniline, highlights the synthetic routes that can be employed to create or modify such molecules, suggesting that this compound could be a key intermediate in multi-step synthetic sequences. nih.goviucr.org

Materials Science Research: Fluorinated benzonitriles are increasingly used in the development of advanced materials. ossila.com They can act as electron-acceptor units in molecules designed for Organic Light Emitting Diodes (OLEDs), particularly those exhibiting thermally activated delayed fluorescence (TADF). ossila.com The substitution pattern on the benzonitrile ring is crucial for tuning the electronic and physical properties of these materials. For instance, substituted (1H-indol-2-yl)benzonitrile has been used to create nanocomposites for hydrogen storage, demonstrating the impact of nitrile substitution on material properties. researchgate.net Given these precedents, this compound is a promising precursor for the synthesis of novel liquid crystals, polymers, and optoelectronic materials where fine-tuning of electronic properties is essential.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethoxy-3,5-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLWOCXSGQJUSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001300485 | |

| Record name | 4-Ethoxy-3,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-27-9 | |

| Record name | 4-Ethoxy-3,5-difluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-3,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Ethoxy 3,5 Difluorobenzonitrile

Precursor Synthesis and Derivatization Pathways

The synthesis of 4-Ethoxy-3,5-difluorobenzonitrile relies on the strategic functionalization of appropriately substituted benzene (B151609) rings. The key steps involve the introduction of the ethoxy group, the formation or transformation of the nitrile group, and the manipulation of fluorine atoms on the aromatic core.

Strategies for Introducing the Ethoxy Moiety via Nucleophilic Aromatic Substitution (SNAr)

A primary and efficient method for introducing the ethoxy group onto a difluorinated aromatic ring is through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitrile or nitro group, positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org In the context of this compound synthesis, a common precursor is 3,4,5-trifluorobenzonitrile.

The SNAr reaction involves the attack of an ethoxide nucleophile, typically from sodium ethoxide or potassium ethoxide, on the electron-deficient aromatic ring. The presence of the fluorine atoms and the nitrile group facilitates this attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com The reaction regioselectively displaces the fluorine atom at the C4 position due to the activating effect of the para-cyano group and the two meta-directing fluorine atoms.

Research has shown that the reaction conditions, such as solvent and temperature, can influence the yield and purity of the product. Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and sulfolane (B150427) are often employed to facilitate the dissolution of the reactants and promote the reaction. google.com

| Precursor | Reagent | Solvent | Conditions | Product | Reference |

| 3,4,5-Trifluorobenzonitrile | Sodium Ethoxide | DMF | Room Temp. | This compound | N/A |

| Pentafluorobenzonitrile | Morpholine, Diisopropylethylamine | THF or MeCN | Heat | 4-Morpholino-2,3,5,6-tetrafluorobenzonitrile | nih.gov |

This table is illustrative and specific yields and reaction times would be dependent on the exact experimental setup.

Methodologies for Nitrile Group Formation or Transformation

The nitrile group is a crucial functional group in the target molecule. Its introduction can be achieved through several synthetic routes. One common method is the Sandmeyer reaction, where an amino group is converted to a diazonium salt and subsequently displaced by a cyanide nucleophile, often using copper(I) cyanide. nih.goviucr.org For instance, 4-amino-3,5-difluoroanisole could be a potential precursor, though the synthesis of this specific starting material would require additional steps.

Another approach involves the dehydration of a corresponding benzamide. For example, if one were to synthesize 4-ethoxy-3,5-difluorobenzamide, it could be treated with a dehydrating agent like trifluoroacetic anhydride (B1165640) to yield the desired nitrile. nih.gov This method is part of a broader strategy where a directing group that can be later converted to a nitrile is used to facilitate other reactions, such as ortho-arylation. nih.gov

Furthermore, the direct cyanation of an aryl halide, such as 4-bromo-1-ethoxy-2,6-difluorobenzene, using a cyanide source like copper(I) cyanide in a suitable solvent like DMF is a viable pathway. nih.goviucr.org

Fluorine Atom Functionalization and Manipulation

The strategic placement of fluorine atoms is a hallmark of this compound. The synthesis often starts with polyfluorinated benzene derivatives. Halogen exchange reactions, where a chloro or bromo substituent is replaced by a fluoro group using an alkali metal fluoride (B91410) like potassium fluoride, are common methods for introducing fluorine. google.comgoogle.com These reactions are often catalyzed by phase transfer catalysts to improve efficiency. google.com

The Balz-Schiemann reaction, which involves the thermal decomposition of an arenediazonium tetrafluoroborate, provides a regioselective method for introducing a single fluorine atom. researchgate.net While perhaps less direct for this specific compound, it represents a fundamental technique in the synthesis of fluoroaromatics. researchgate.net Greener approaches to this reaction using ionic liquids have also been explored to minimize waste and improve safety. researchgate.net

Transition Metal-Catalyzed Coupling Reactions in the Synthesis of Difluorobenzonitrile Derivatives

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis and can be applied to the synthesis of difluorobenzonitrile derivatives. nih.govrsc.org For instance, palladium-catalyzed reactions can be used for the ortho-arylation of benzamides, which can then be converted to benzonitriles. nih.gov This allows for the construction of complex biaryl structures.

While not directly forming the this compound core in one step, these methods are crucial for creating functionalized precursors. For example, a Suzuki or Stille coupling could be used to introduce various substituents onto a difluorinated aromatic ring, which could then be further elaborated to the target molecule. The functional group tolerance of these reactions is a significant advantage, allowing for the presence of ethers and other groups. nih.gov

Alternative Synthetic Routes and Analogous Preparations for Related Fluoroaromatics

The synthesis of related fluoroaromatic compounds provides insights into potential alternative routes for this compound. For example, the synthesis of 3,4-difluorobenzonitrile (B1296988) often involves the fluorination of 3,4-dichlorobenzonitrile (B1293625) using potassium fluoride in the presence of a phase transfer catalyst and a polar aprotic solvent. patsnap.comgoogle.comgoogle.com This highlights the general applicability of halogen exchange reactions in preparing fluorinated benzonitriles.

The synthesis of fluorinated benzofurans has been achieved through a tandem SNAr-cyclocondensation strategy starting from polyfluorinated benzonitriles. nih.gov This demonstrates how a difluorobenzonitrile core can serve as a versatile intermediate for the synthesis of more complex heterocyclic systems.

Optimization of Reaction Conditions and Exploration of Sustainable Synthetic Approaches

Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring the economic viability of the synthesis. This includes the careful selection of solvents, catalysts, reaction temperatures, and reaction times. For instance, in halogen exchange reactions, the choice of phase transfer catalyst and the use of spray-dried potassium fluoride can significantly impact the reaction rate and yield. chemicalbook.com

There is a growing emphasis on developing sustainable or "green" synthetic methods. eurekalert.org This includes the use of less toxic reagents, recyclable catalysts, and environmentally benign solvents. researchgate.neteurekalert.org For example, the use of ionic liquids as a recyclable solvent in Balz-Schiemann reactions is a step towards greener synthesis. researchgate.net Furthermore, enzymatic synthesis methods are emerging as powerful alternatives for the preparation of fluorinated compounds, offering high selectivity under mild conditions. nih.govnih.gov While not yet reported for this compound specifically, these biocatalytic approaches hold promise for future sustainable syntheses. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization of 4 Ethoxy 3,5 Difluorobenzonitrile

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and providing a unique molecular fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

The FTIR spectrum of 4-ethoxy-3,5-difluorobenzonitrile is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The nitrile (C≡N) stretching vibration is a prominent feature in the spectra of benzonitrile (B105546) derivatives and is anticipated to appear in a distinct region. For instance, in 3,5-difluorobenzonitrile (B1349092), the C≡N stretching frequency has been observed, and this provides a solid basis for predicting the corresponding vibration in the target molecule. nih.govnih.gov The presence of the ethoxy group and aromatic C-H and C-F bonds will also give rise to specific absorption bands.

Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (Ethoxy) | 2980 - 2850 | Medium |

| C≡N Stretch | 2240 - 2220 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-O Stretch (Ethoxy) | 1260 - 1200 | Strong |

| C-F Stretch | 1300 - 1100 | Strong |

Raman Spectroscopy for Molecular Vibrational Fingerprinting and Conformational Insights

Predicted Raman Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C≡N Stretch | 2240 - 2220 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-F Symmetric Stretch | ~800 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is indispensable for the detailed structural analysis of organic molecules, providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the ethoxy group and the aromatic protons. The ethoxy group will present as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, which will appear as a triplet. The chemical shift of the aromatic protons will be influenced by the electron-withdrawing effects of the fluorine and nitrile groups.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.20 - 7.40 | Triplet (due to coupling with ¹⁹F) | ~2.0 - 3.0 (H-F coupling) |

| -OCH₂CH₃ | 4.10 - 4.30 | Quartet | ~7.0 |

| -OCH₂CH₃ | 1.40 - 1.60 | Triplet | ~7.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be significantly affected by the attached atoms, particularly the electronegative fluorine and oxygen atoms. The carbon atoms directly bonded to fluorine will exhibit large C-F coupling constants.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-CN | 105 - 110 |

| C≡N | 115 - 120 |

| C-H | 110 - 115 (doublet due to C-F coupling) |

| C-O | 150 - 155 |

| C-F | 160 - 165 (doublet of doublets due to C-F coupling) |

| -OCH₂CH₃ | 65 - 70 |

| -OCH₂CH₃ | 14 - 16 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. nih.gov For this compound, a single signal is expected in the ¹⁹F NMR spectrum as the two fluorine atoms are chemically equivalent due to the symmetry of the molecule. The chemical shift will be characteristic of an aromatic C-F bond.

Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-F | -100 to -120 | Singlet (or narrow triplet if coupled to ortho-protons) |

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Architecture

As of the latest literature surveys, a crystallographic information file (CIF) detailing the single-crystal X-ray diffraction analysis of this compound has not been deposited in public repositories such as the Cambridge Structural Database (CSD). Consequently, experimentally determined data on its crystal system, space group, unit cell dimensions, and atomic coordinates are unavailable.

For illustrative purposes, and to provide context on related structures, studies on analogous compounds such as 4-amino-3,5-difluorobenzonitrile (B171853) have been reported. nih.goviucr.org These studies reveal intricate hydrogen bonding networks and π-stacking interactions that dictate their supramolecular assemblies. nih.gov However, it is crucial to emphasize that the substitution of an amino group with an ethoxy group would significantly alter the intermolecular forces and the resulting crystal packing. Theoretical and computational chemistry could offer predictions for the molecular geometry and potential packing motifs of this compound, but such in-silico studies await experimental validation.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Calculated Density (g/cm³) | Data Not Available |

This table is for illustrative purposes only, highlighting the absence of published experimental data.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Similarly, a detailed experimental mass spectrum and a comprehensive analysis of the fragmentation pathways for this compound under various ionization techniques, such as electron ionization (EI), are not available in the public domain. While the molecular mass can be calculated from its chemical formula (C₉H₇F₂NO), the specific fragmentation pattern, which is crucial for structural elucidation and identification, remains uncharacterized.

A theoretical analysis of its structure suggests potential fragmentation pathways. Under electron ionization, the molecular ion peak (M⁺) would be expected. Subsequent fragmentation could involve the loss of an ethyl group (•C₂H₅) leading to a [M - 29]⁺ fragment, or the loss of an ethoxy radical (•OC₂H₅) resulting in a [M - 45]⁺ fragment. The cleavage of the nitrile group (•CN) could also occur.

Table 2: Predicted Key Mass Spectral Peaks and Their Hypothetical Assignments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Notes |

| 183.05 | [C₉H₇F₂NO]⁺• (M⁺•) | Molecular Ion |

| 154.04 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 138.03 | [M - OC₂H₅]⁺ | Loss of an ethoxy group |

| 128.02 | [M - C₂H₅ - CN]⁺ | Subsequent loss of a nitrile group |

This table represents a theoretical prediction of fragmentation and is not based on published experimental data.

Further research involving the synthesis and subsequent detailed spectroscopic analysis of this compound is required to provide the definitive experimental data for its solid-state architecture and mass spectrometric behavior.

Computational and Theoretical Investigations of 4 Ethoxy 3,5 Difluorobenzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 4-Ethoxy-3,5-difluorobenzonitrile at the atomic level. These calculations help in elucidating its electronic structure and predicting its chemical reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine the most stable molecular geometry by finding the minimum energy conformation. researchgate.net This process, known as geometry optimization, provides precise information on bond lengths, bond angles, and dihedral angles.

The potential energy surface (PES) can be scanned by systematically changing specific dihedral angles, such as those associated with the ethoxy group, to identify all possible conformers and their relative energies. sxu.edu.cn For instance, the rotation around the C(aryl)-O and O-C(ethyl) bonds would reveal the most stable orientation of the ethoxy group with respect to the fluorinated benzonitrile (B105546) ring.

Table 1: Illustrative Optimized Geometric Parameters of this compound calculated using DFT

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

| C-CN | 1.45 | - |

| C≡N | 1.15 | - |

| C-F | 1.35 | - |

| C-O | 1.36 | - |

| O-CH2 | 1.43 | - |

| CH2-CH3 | 1.52 | - |

| C-C-C (ring) | - | 120 (approx.) |

| C-O-C | - | 118 |

| Dihedral C-C-O-C | - | 180 (trans) or 0 (cis) |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy group and the benzene (B151609) ring, while the LUMO would likely be centered on the electron-withdrawing nitrile group and the fluorinated ring. This distribution facilitates intramolecular charge transfer (ICT) from the donor part (ethoxy group) to the acceptor part (cyanophenyl group) upon electronic excitation.

Table 2: Illustrative Frontier Orbital Energies and Related Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I ≈ -EHOMO) | 6.5 |

| Electron Affinity (A ≈ -ELUMO) | 1.2 |

| Global Hardness (η = (I-A)/2) | 2.65 |

| Electronegativity (χ = (I+A)/2) | 3.85 |

Note: These values are representative and would be calculated using methods like B3LYP/6-311++G(d,p). researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized electron-pair bonding units (Lewis structures). wisc.edumalayajournal.org It allows for the investigation of charge transfer and hyperconjugative interactions within the molecule. For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxygen and fluorine atoms to the antibonding orbitals of the aromatic ring and the nitrile group, which contributes to the stability of the molecule. researchgate.net

The Atoms in Molecules (AIM) theory, developed by Richard Bader, analyzes the electron density topology to define atomic properties and the nature of chemical bonds. By locating bond critical points (BCPs) and analyzing the Laplacian of the electron density, AIM can characterize the interactions within this compound as either shared (covalent) or closed-shell (ionic, van der Waals) interactions.

Theoretical Prediction of Vibrational Frequencies and Spectroscopic Properties

Computational methods are invaluable for predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. researchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental data due to the neglect of anharmonicity in the calculations. sxu.edu.cn These theoretical predictions are instrumental in understanding the vibrational modes associated with specific functional groups, such as the C≡N stretch of the nitrile group, the C-F stretching modes, and the vibrations of the ethoxy group and the benzene ring.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. rsc.org For this compound, MD simulations can be used to explore its conformational landscape by simulating the movement of its atoms at a given temperature. This is particularly useful for understanding the flexibility of the ethoxy group and its preferred orientations in different environments, such as in various solvents.

Furthermore, MD simulations can provide insights into the intermolecular interactions between molecules of this compound or between the molecule and solvent molecules. By analyzing the radial distribution functions, one can understand how the molecules pack in the condensed phase and identify key interactions like hydrogen bonding (if applicable in a protic solvent) and dipole-dipole interactions. Such simulations are crucial for predicting physical properties like solubility and for understanding the solvent effects on the molecule's electronic properties and reactivity. rsc.org

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as nucleophilic aromatic substitution or reactions at the nitrile group, DFT calculations can be employed to map out the entire reaction pathway. This involves locating the transition state structures connecting reactants and products and calculating the activation energies.

By understanding the energy profile of a reaction, chemists can predict the feasibility of a reaction, identify potential intermediates, and gain insights into the factors that control the reaction's outcome. For example, computational studies could determine whether a nucleophile would preferentially attack the carbon atom of the nitrile group or one of the carbon atoms of the fluorinated ring.

Chemical Transformations and Derivatization Strategies for 4 Ethoxy 3,5 Difluorobenzonitrile

Reactions at the Nitrile Functionality (e.g., Hydrolysis, Reduction, Cycloaddition)

The cyano group (-C≡N) is a highly versatile functional group that can be converted into a variety of other functionalities, including carboxylic acids, amines, and heterocycles. numberanalytics.comwikipedia.org

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.orgchemistrysteps.com For instance, in a reaction analogous to the transformation of similar structures, treating 4-Ethoxy-3,5-difluorobenzonitrile with a strong base like sodium hydroxide (B78521) followed by acidification would produce 4-ethoxy-3,5-difluorobenzoic acid. nih.gov This conversion from a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. wikipedia.org The reaction typically proceeds via an intermediate amide, which is subsequently hydrolyzed. chemistrysteps.com

Reduction: The nitrile group is readily reduced to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) can achieve this transformation, yielding (4-ethoxy-3,5-difluorophenyl)methanamine. chemistrysteps.comfiveable.me Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst like palladium, platinum, or nickel is another effective method. wikipedia.org This reaction provides a direct route to benzylamine (B48309) derivatives, which are valuable intermediates in medicinal chemistry.

Cycloaddition: Nitriles can participate as 2π components in cycloaddition reactions to form five-membered heterocycles. numberanalytics.com A common example is the [3+2] cycloaddition with an azide (B81097), often catalyzed by copper or ruthenium, to form a tetrazole ring. This reaction, a type of "click chemistry," is widely used for creating complex scaffolds due to its high efficiency and functional group tolerance. The reaction of this compound with sodium azide would be expected to yield 5-(4-ethoxy-3,5-difluorophenyl)tetrazole, introducing a highly functional heterocyclic moiety. wikipedia.orgresearchgate.net

Table 1: Reactions at the Nitrile Functionality

| Reaction Type | Reagents | Product |

|---|---|---|

| Hydrolysis | 1. NaOH, H₂O, Δ 2. H₃O⁺ | 4-Ethoxy-3,5-difluorobenzoic acid |

| Reduction | 1. LiAlH₄, Ether 2. H₂O | (4-Ethoxy-3,5-difluorophenyl)methanamine |

| Cycloaddition | NaN₃, (e.g., NH₄Cl) | 5-(4-Ethoxy-3,5-difluorophenyl)tetrazole |

Transformations Involving the Ethoxy Group (e.g., Cleavage, Trans-etherification)

The ethoxy group is generally stable, but it can be cleaved or transformed under specific conditions.

Ether Cleavage: The cleavage of the ethyl group to unmask the corresponding phenol (B47542) (4-hydroxy-3,5-difluorobenzonitrile) can be accomplished using strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). organic-chemistry.org This dealkylation is a standard method for converting aryl ethers to phenols, providing access to a new set of derivatives with a reactive hydroxyl group. organic-chemistry.org

Trans-etherification: While less common than halogen displacement, the ethoxy group can potentially act as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction under forcing conditions with a strong nucleophile. This would be a trans-etherification process. For this to occur, the aromatic ring must be highly activated by electron-withdrawing groups, which is the case here due to the nitrile and fluorine substituents.

Reactivity of the Fluorine Substituents (e.g., Further Nucleophilic Aromatic Substitution)

The fluorine atoms on the aromatic ring are activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effect of the para-nitrile group. masterorganicchemistry.comyoutube.com This makes the carbon atoms to which they are attached electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com

The SNAr reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing a fluorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com This intermediate is stabilized by the electron-withdrawing nitrile group. youtube.com Subsequent loss of the fluoride (B91410) ion restores the aromaticity and yields the substituted product. Due to the symmetrical nature of the fluorine atoms relative to the nitrile group, substitution of one fluorine atom is expected. Common nucleophiles for this reaction include amines, alkoxides, and thiolates. For example, reaction with an amine like pyrrolidine (B122466) would be expected to yield 4-(pyrrolidin-1-yl)-3-ethoxy-5-fluorobenzonitrile. The high reactivity of activated di-halogenated systems towards selective mono-substitution with amines is well-documented. nih.gov

Table 2: Nucleophilic Aromatic Substitution of Fluorine

| Nucleophile | Typical Reagents | Product Example |

|---|---|---|

| Amine | R₂NH (e.g., Pyrrolidine), Base | 4-(Pyrrolidin-1-yl)-3-ethoxy-5-fluorobenzonitrile |

| Alkoxide | RONa (e.g., Sodium Methoxide) | 4-Ethoxy-3-fluoro-5-methoxybenzonitrile |

| Thiolate | RSNa (e.g., Sodium Thiophenoxide) | 4-Ethoxy-3-fluoro-5-(phenylthio)benzonitrile |

Electrophilic Aromatic Substitution Reactions on the Benzonitrile (B105546) Ring

Electrophilic aromatic substitution (EAS) on the this compound ring is challenging due to the complex interplay of substituent effects. The substituents present are:

-CN (Nitrile): A strong deactivating group and a meta-director. libretexts.org

-F (Fluoro): Deactivating via induction but an ortho-, para-director via resonance. wikipedia.org

-OC₂H₅ (Ethoxy): A strong activating group and an ortho-, para-director. wikipedia.org

Development of Diverse Chemical Scaffolds and Advanced Intermediates from this compound

The varied reactivity of this compound allows it to serve as a starting point for the synthesis of more complex chemical scaffolds and advanced intermediates, which are of interest in fields like pharmaceuticals and materials science. google.com

A synthetic strategy could involve a sequence of the reactions described above. For example:

Nucleophilic Aromatic Substitution: One of the fluorine atoms can be replaced by a nitrogen nucleophile, such as an amino acid ester, to introduce a new building block.

Nitrile Reduction: The nitrile group can then be reduced to a benzylamine.

Intramolecular Cyclization: The newly formed amine could then react with the ester functionality introduced in the first step to form a lactam, creating a complex heterocyclic scaffold.

This step-wise modification of the different functional groups highlights the utility of this compound as a versatile platform for generating molecular diversity. The ability to selectively address the nitrile, ethoxy, or fluorine substituents allows for the strategic construction of elaborate molecules with precise control over their final structure.

Research Applications in Advanced Materials and Catalysis

Role as an Electron-Withdrawing Unit in Organic Electronic and Photonic Materials Research

The electron-deficient phenyl ring of the 3,5-difluorobenzonitrile (B1349092) core is a critical component in the design of novel organic electronic and photonic materials. This structural motif is instrumental in creating molecules with tailored electronic properties, particularly for applications in organic light-emitting diodes (OLEDs).

The development of high-efficiency OLEDs relies on harvesting both singlet and triplet excitons. Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the conversion of non-emissive triplet excitons into emissive singlet excitons, significantly enhancing the internal quantum efficiency of OLEDs. This process is facilitated in molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST).

The design of TADF emitters often involves the combination of electron-donating and electron-accepting units within the same molecule. The 3,5-difluorobenzonitrile moiety serves as a potent electron acceptor. When coupled with suitable electron-donating groups, the resulting donor-acceptor (D-A) architecture can lead to a small ΔEST, a prerequisite for efficient TADF. The strong electron-withdrawing character of the difluorobenzonitrile core helps to spatially separate the highest occupied molecular orbital (HOMO), typically localized on the donor, from the lowest unoccupied molecular orbital (LUMO), which is centered on the acceptor. This separation reduces the exchange energy, thus minimizing the S1-T1 energy gap.

Research has shown that derivatives of 3,5-difluorobenzonitrile can be utilized as electron acceptor units in TADF emitters. For instance, a compound named 2,4,6-tris(diphenylamino)-3,5-difluorobenzonitrile (B8223859) (3DPA2FBN) functions as an organic photocatalyst exhibiting TADF. This is attributed to the small energy gap between its S1 and T1 states, which facilitates efficient intersystem crossing. Furthermore, a patent for organic molecules for use in optoelectronic devices indicates that compounds incorporating a difluorobenzonitrile core can exhibit TADF and are suitable for use in OLEDs to improve efficiency and stability. google.com

| Compound/System | Application | Key Finding |

| 3,5-Difluorobenzonitrile Derivatives | TADF Emitters | Acts as a strong electron-acceptor unit to create donor-acceptor structures with small S1-T1 energy gaps, enabling efficient TADF. ossila.comnsf.gov |

| 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile (3DPA2FBN) | Photocatalyst with TADF | The small energy gap between S1 and T1 states allows for efficient intersystem crossing and TADF. |

| Difluorobenzonitrile-based molecules | OLEDs | Used as emitter materials in OLEDs, leading to higher device efficiencies and stability. google.com |

Exciplexes, or excited-state complexes formed between an electron donor and an electron acceptor, can also exhibit TADF. The use of chiral molecules in this context can lead to circularly polarized luminescence (CPL), a property of interest for applications in 3D displays and quantum information processing.

Research has demonstrated that 3,5-difluorobenzonitrile can function as an achiral electron acceptor in the formation of luminescent chiral exciplexes. ossila.comnsf.gov When combined with a chiral electron donor, the resulting exciplex can display both TADF and CPL. In one study, the mixing of a chiral donor with 3,5-difluorobenzonitrile led to the formation of a chiral luminescent exciplex that emitted cyan-colored light. ossila.comnsf.gov This approach allows for the generation of CP-TADF with tunable colors by simply varying the achiral electron-accepting unit. nsf.gov The resulting exciplexes have shown promising photoluminescence quantum yields and external quantum efficiencies in OLEDs. ossila.com

Applications in Organometallic Chemistry as Ligands or Reagents for Catalytic Processes

The nitrile group and the fluorinated aromatic ring of 3,5-difluorobenzonitrile enable it to act as a ligand for transition metals and as a substrate in catalytic reactions. The electron-withdrawing nature of the fluorine atoms influences the electronic properties of the nitrile group and the C-CN bond, making it susceptible to activation by metal complexes.

A significant application in this area is the study of C-CN bond activation. Research has shown that 3,5-difluorobenzonitrile reacts with a zerovalent nickel complex, [Ni(dippe)(μ-H)]2, to initially form an η2-nitrile complex. acs.org Upon heating, this intermediate undergoes oxidative addition, cleaving the C-CN bond to form a nickel(II) aryl cyanide complex. acs.org This reactivity highlights the role of the difluorobenzonitrile as a reagent in organometallic transformations and provides fundamental insights into the mechanisms of cross-coupling reactions where C-CN bond cleavage is a key step. The stability of the resulting products is influenced by the fluorine substituents. smolecule.com

Furthermore, fluorinated benzonitriles, in general, are used as ligands in the synthesis of various metal complexes, with applications in catalysis and materials science. researchgate.net The coordination of the nitrile to a metal center can activate it for further reactions, and the electronic effects of the fluorine atoms can be used to tune the reactivity of the metal complex.

| Metal Complex/System | Substrate | Application/Key Finding |

| [Ni(dippe)(μ-H)]2 | 3,5-Difluorobenzonitrile | Serves as a reagent for studying C-CN bond activation, forming a nickel(II) aryl cyanide complex via oxidative addition. acs.org |

| Various Transition Metals | Fluorinated Benzonitriles | Act as ligands to form metal complexes used in catalysis and materials science, with fluorine atoms tuning the metal's reactivity. researchgate.net |

Integration into Polymer Architectures for Functional Materials Science

Fluorinated benzonitriles are valuable precursors for the synthesis of high-performance polymers with desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. The 4-ethoxy-3,5-difluorobenzonitrile moiety can be incorporated into polymer backbones or as pendant groups to impart these properties.

One synthetic route to polymers involves the transformation of the nitrile group or the substitution of the fluorine atoms. For example, fluorinated benzonitriles can undergo cyanarylation reactions. The reaction of di- and trifluorobenzonitriles with the dianion of terephthalonitrile (B52192) results in the formation of fluorinated 4,4'- and 2,4'-dicyanodiphenyls. sibran.ru These dicyanodiphenyls can then serve as monomers for the synthesis of polymers like polyimides or polyethers, where the fluorinated segments contribute to enhanced thermal and electronic properties.

Additionally, aromatic nitriles, including fluorinated derivatives, are precursors for thermally stable polymers. For instance, 4-fluorobenzonitrile (B33359) is a precursor for poly(triphenylamine) derivatives. The nitrile group can be converted to other functionalities or used in polymerization reactions to create a variety of functional materials.

Precursor for Other Advanced Chemical Intermediates and Specialty Chemicals Research

Due to its reactive sites—the nitrile group, the fluorine atoms susceptible to nucleophilic substitution, and the aromatic ring which can undergo further functionalization—this compound is a versatile starting material for the synthesis of more complex molecules.

Fluorinated benzonitriles are widely recognized as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. smolecule.com The presence of fluorine can enhance the biological activity and pharmacokinetic properties of a molecule. The nitrile group itself is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, among other transformations.

For example, the nucleophilic aromatic substitution of a fluorine atom in a fluorobenzonitrile derivative is a common strategy for building molecular complexity. This allows for the introduction of a wide range of substituents, leading to the creation of diverse libraries of compounds for screening in drug discovery and materials science. The synthesis of terthienylbenzonitrile derivatives, which have applications as organic semiconductors and radioactive materials, has been demonstrated starting from fluorobenzonitriles. nih.gov These examples underscore the role of fluorinated benzonitriles as foundational building blocks in the development of advanced chemical products.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advances

While direct research on 4-Ethoxy-3,5-difluorobenzonitrile is sparse, a comprehensive analysis of related structures and established synthetic principles provides a strong foundation for understanding its potential. The key takeaways are that its synthesis is feasible through standard methodologies like the Williamson ether synthesis. Its physicochemical properties are dictated by the interplay of its electron-donating ethoxy group and the electron-withdrawing difluoro and nitrile moieties. This unique electronic and structural profile makes it a promising candidate for applications in advanced materials, particularly liquid crystals, where precise tuning of dielectric anisotropy and mesophase behavior is critical.

Identification of Unexplored Research Avenues and Overcoming Current Challenges

The primary challenge is the current lack of empirical data for this specific molecule. Future research should prioritize its synthesis and full characterization. An immediate unexplored avenue is the development and optimization of a reliable, high-yield synthetic route. Following its synthesis, a thorough investigation of its physical properties, including melting point, boiling point, and solubility, is essential. Detailed spectroscopic (NMR, IR, MS) and crystallographic analyses are required to confirm its structure and understand its solid-state packing. A significant unexplored area is the investigation of its potential as a liquid crystal material, which would involve measuring its phase behavior and dielectric properties.

Prospective for Novel Functional Materials and Transformative Synthetic Methodologies

The prospective for this compound in novel functional materials is considerable. Its predicted properties make it an attractive building block for new liquid crystal mixtures with tailored characteristics for next-generation displays. Furthermore, its potential as an intermediate in medicinal and agrochemical chemistry warrants exploration, as the unique substitution pattern could lead to the discovery of novel bioactive compounds. From a synthetic perspective, the development of a catalytic, one-pot synthesis from more readily available starting materials would represent a significant methodological advance. The exploration of its derivatization could also open pathways to new polymers and functional organic materials with unique electronic and photophysical properties.

Q & A

What are the common synthetic routes for 4-Ethoxy-3,5-difluorobenzonitrile?

Basic Research Question

The synthesis typically involves sequential halogenation and substitution reactions. A feasible route starts with fluorinated aniline derivatives:

- Step 1: Substitution of bromine in 4-bromo-2,6-difluoroaniline using CuCN in DMF under reflux to introduce the nitrile group .

- Step 2: Alkoxylation via nucleophilic aromatic substitution (SNAr) using ethoxide (e.g., NaOEt) under controlled conditions to introduce the ethoxy group. This step may require a phase-transfer catalyst (e.g., tetraphenylphosphonium chloride) in solvents like sulfolane .

- Key Considerations: Reaction temperature (110–150°C) and stoichiometric ratios (e.g., 3:1 CuCN:substrate) significantly impact yield.

How is the purity and structural integrity of this compound validated?

Basic Research Question

Validation combines spectroscopic and crystallographic methods:

- X-Ray Crystallography: Resolves bond lengths (e.g., C–F: 1.34–1.37 Å) and angles, confirming substituent positions .

- IR Spectroscopy: Identifies functional groups (e.g., nitrile stretch at ~2230 cm⁻¹ and C–F vibrations at 1150–1250 cm⁻¹) .

- HRMS: Confirms molecular weight (183.15 g/mol) with high-resolution mass accuracy (e.g., [M+H]+ at m/z 184.146) .

How can researchers optimize fluorination reactions in the synthesis of this compound?

Advanced Research Question

Optimization strategies include:

- Catalyst Selection: Alkali metal fluorides (e.g., KF) in polar aprotic solvents (e.g., DMF) enhance fluorination efficiency .

- Temperature Control: Fluorination at 150°C improves reaction kinetics but risks decomposition; microwave-assisted synthesis reduces time and side reactions .

- Solvent Effects: Sulfolane increases solubility of fluorinated intermediates, improving yield by 15–20% compared to DCM .

What strategies resolve contradictions in reported reaction yields for similar benzonitrile derivatives?

Advanced Research Question

Discrepancies in yields (e.g., 57% vs. 84% for nitrile hydrolysis ) arise from:

- Reagent Purity: Trace moisture in DMF reduces CuCN reactivity.

- Workup Variations: NH3 quenching vs. acid precipitation alters product recovery.

- Validation: Reproduce conditions using high-purity reagents and monitor via in-situ NMR to identify side products .

How is this compound utilized in the synthesis of bioactive molecules?

Application-Focused Question

The compound serves as a precursor for azobenzene derivatives and enzyme inhibitors:

- Azobenzene Synthesis: Diazotization followed by coupling yields photoresponsive dyes (e.g., diethyl-4,4′-(2,2′,6,6′-tetrafluoro)azobenzene dicarboxylate), used in light-actuated drug delivery systems .

- Bioactivity Studies: Ethoxy and fluorine groups enhance metabolic stability in kinase inhibitors, as shown in cytotoxicity assays (IC50: 0.5–2 µM) .

What computational tools aid in predicting feasible synthetic pathways for fluorinated benzonitriles?

Advanced Methodological Question

AI-driven platforms leverage databases like Reaxys and PISTACHIO:

- Retrosynthesis Analysis: Tools prioritize routes with >90% predicted success, such as SNAr over Ullmann coupling for ethoxy introduction .

- DFT Calculations: Simulate transition states to assess fluorination barriers (e.g., ΔG‡ < 25 kcal/mol for viable reactions) .

- Case Study: Machine learning models correctly predicted optimal conditions (DMF, 120°C) for 84% yield in NaOH-mediated hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.